Bromfenvinphos

Description

Properties

IUPAC Name |

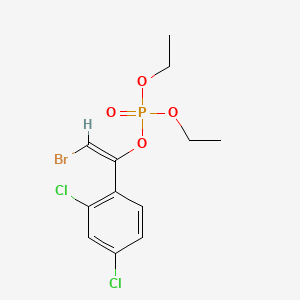

[(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrCl2O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDKAVSHIKNMAN-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(OCC)O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrCl2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33399-00-7 | |

| Record name | Bromfenvinphos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033399007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)vinyl diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Indole to 3-Bromoindole

Reactants :

-

Indole (2.0 mol)

-

DMSO (3.5 L)

-

NBS (2.0 mol)

Conditions :

-

Temperature: 25–35°C

-

Stirring time: 6 hours

-

Workup: Quenching with 6 L water, centrifugation, and drying at 50°C

Outcome :

This step exploits DMSO’s polarity to facilitate electrophilic bromination at the 3-position of indole, avoiding side reactions.

Hydrolysis of 3-Bromoindole to 2-Indolinone

Reactants :

-

3-Bromoindole (1.94 mol)

-

2-Methoxyethanol (9 L)

-

Phosphoric acid (3 L total, added in four batches)

Conditions :

-

Reflux temperature (~124°C)

-

Reaction time: 12 hours

-

Workup: Cooling to 10–15°C, centrifugation, and drying

Outcome :

Friedel-Crafts Acylation to 7-(4-Bromobenzoyl)-1,3-dihydro-indol-2-one

Reactants :

-

2-Indolinone (1.84 mol)

-

p-Bromobenzonitrile (1.84 mol)

-

Boron trichloride (2.21 mol)

-

Aluminum chloride (catalytic)

Conditions :

-

Solvent: Toluene

-

Temperature: 20°C (ice bath cooling)

-

Reaction time: 20 hours

Workup :

-

Acidification with 2N HCl

-

Filtration and recrystallization in ethyl acetate/isopropanol (1:1)

Outcome :

Alkaline Hydrolysis to Bromfenac

Reactants :

-

7-(4-Bromobenzoyl)-1,3-dihydro-indol-2-one (1.59 mol)

-

Sodium hydroxide (15.9 mol)

-

N-Oxide morpholine (optional, 0.1 mol)

Conditions :

-

Reflux in aqueous solution

-

Reaction time: 1 hour

Workup :

-

Extraction with dichloromethane

-

Acidification to pH 6–7 with 2N HCl

Outcome :

Salt Formation to Bromfenac Sodium

Reactants :

-

Bromfenac (1.38–1.51 mol)

-

Sodium hydroxide (1.45–1.51 mol)

-

Ethanol (300 mL + 1 L)

Conditions :

-

Temperature: 50–55°C (reaction), 5–10°C (crystallization)

-

Reaction time: 1 hour

Outcome :

Reaction Optimization and Conditions

Temperature Control

Solvent Selection

-

2-Methoxyethanol : Enhances hydrolysis kinetics due to high boiling point and polarity.

-

Toluene : Ideal for Friedel-Crafts acylation, stabilizing intermediates.

Catalysts

Comparative Analysis with Prior Art

| Parameter | CN106397235A | US4182774 | CN104177272A |

|---|---|---|---|

| Steps | 5 | 6 | 7 |

| Cryogenic Conditions | No | Yes (-70°C) | No |

| Toxic Reagents | None | Raney Nickel | High |

| Overall Yield | 91.82% | 65% | 70% |

| Industrial Scalability | High | Low | Moderate |

Industrial Scalability and Environmental Considerations

Waste Reduction

-

Solvent Recovery : Ethanol and toluene are distilled and reused.

-

Phosphoric Acid Neutralization : Converted to non-hazardous salts before disposal.

Chemical Reactions Analysis

Types of Reactions: Bromfenvinphos undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various by-products.

Reduction: Reduction reactions can modify the bromine atom or the vinyl group.

Substitution: The bromine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like chlorine or fluorine can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of brominated phenols, while substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

Agricultural Applications

Bromfenvinphos is predominantly used in agriculture for pest control, particularly against mites and insects that affect crops.

Efficacy Against Varroa Mites

One significant application of this compound is in the treatment of honeybee colonies infested with Varroa destructor, a parasitic mite. Research indicates that this compound effectively suppresses mite populations while influencing the biochemical defenses of honeybees. Treated bees exhibited decreased hemolymph volumes and altered metabolic enzyme activities, which may impact their overall health and resistance to infections such as Nosema spp. .

| Parameter | Untreated Bees | This compound Treated Bees |

|---|---|---|

| Hemolymph Volume (µL) | Higher | Lower |

| Protein Concentration (mg/mL) | Higher | Lower |

| DNA Methylation Levels | Normal | Increased |

| Nosema spp. Infection Level | Lower | Higher |

Crop Protection

In crop protection, this compound is effective against a variety of agricultural pests, including aphids and whiteflies. Its mode of action involves inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine at synapses and resulting in paralysis and death of the target pests.

Veterinary Applications

This compound is also employed in veterinary medicine, particularly for the treatment of ectoparasites in livestock.

Safety Profile in Animals

Studies have shown that this compound has a lower toxicity profile compared to other organophosphates like chlorfenvinphos when administered to pregnant laboratory animals. Research indicates no significant teratogenic effects observed in animal models treated with this compound during critical developmental periods .

Environmental Impact Studies

Research on this compound also extends to its environmental impact, particularly concerning its persistence and degradation in ecosystems.

Residual Effects in Honey Production

A study highlighted that residues of this compound can remain in honey and wax after treatment, raising concerns about food safety and environmental contamination . The implications for beekeeping practices are significant, necessitating careful management to minimize residue accumulation.

Toxicological Studies

Toxicological assessments reveal that this compound has varying effects depending on exposure levels and duration.

Embryotoxicity Studies

Comparative studies have shown that this compound possesses weaker embryotoxic properties than chlorfenvinphos, with fewer adverse effects on fetal development in laboratory animals . This characteristic makes this compound a preferable option in situations where reduced toxicity is desired.

Case Studies Summary

- Varroa Treatment : Demonstrated efficacy against Varroa mites with biochemical changes in honeybees.

- Embryotoxicity : Showed lower toxicity compared to chlorfenvinphos in animal studies.

- Residue Concerns : Highlighted the need for monitoring residues in honey production.

Mechanism of Action

Bromfenvinphos exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of nerve cells and ultimately resulting in the paralysis and death of the target pests .

Comparison with Similar Compounds

Chlorfenvinphos (CAS 133-07-3)

- Structure : Chlorfenvinphos replaces bromine with chlorine at the vinyl position .

- Toxicity : Exhibits higher acute toxicity in aquatic organisms (e.g., carp LC₅₀ = 0.12 mg/L) compared to bromfenvinphos (LC₅₀ = 0.25 mg/L) .

- Metabolic Effects : Unlike this compound, chlorfenvinphos induces prolonged acetylcholinesterase inhibition in mammals, leading to neurotoxicity .

Methylthis compound (CAS 13104-21-7)

- Structure : Methyl groups replace ethyl groups in the phosphate moiety .

- Persistence : Shorter environmental half-life (3–7 days) compared to this compound (14–21 days) due to faster hydrolysis .

- Application : Less effective against Varroa mites but preferred in livestock ectoparasite control .

Other Organophosphorus Compounds

Biochemical and Environmental Impacts

Biological Activity

Bromfenvinphos (BFVF) is an organophosphorus compound widely used as an acaricide and insecticide in agriculture. Its biological activity primarily revolves around its mechanism of action as an inhibitor of acetylcholinesterase (AChE), affecting both target pests and non-target organisms, including humans and beneficial insects like honeybees.

This compound acts by inhibiting AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system, which can be toxic. The compound exhibits mixed-type inhibition on AChE, with studies indicating that lower concentrations increase the Km value without altering Vmax, while higher concentrations reduce Vmax and increase Km, indicative of competitive inhibition at lower doses and mixed inhibition at higher doses .

Comparative Toxicity

When compared to its analog chlorfenvinphos (CFVF), this compound generally exhibits lower toxicity. In various studies, CFVF has been shown to have a stronger inhibitory effect on AChE activity than this compound . The presence of chlorine instead of bromine in CFVF significantly enhances its antiesterase activity.

| Compound | AChE Inhibition Type | Toxicity Level |

|---|---|---|

| This compound | Mixed | Lower |

| Chlorfenvinphos | Competitive | Higher |

Honeybees

Research has highlighted the adverse effects of this compound on honeybee physiology. A study found that exposure to this compound resulted in decreased haemolymph volumes and altered protein concentrations in honeybees. Treated bees exhibited lower activities of several antioxidant enzymes (e.g., superoxide dismutase, catalase) and metabolic enzymes, which are critical for their biochemical defenses against stressors . Additionally, this compound-treated bees showed increased infection levels of Nosema spp., indicating compromised immune responses.

Human Health Implications

The potential health risks posed by this compound to humans have been investigated through various toxicity studies. It was found that this compound and its impurities can inhibit human erythrocyte AChE activity, although at higher concentrations compared to its effects on insects. This raises concerns regarding occupational exposure and environmental contamination, particularly in agricultural settings where the compound is applied .

Case Studies

- Honeybee Study : In a controlled experiment, honeybees treated with this compound showed significant alterations in their biochemical profiles. The study reported a decrease in antioxidant enzyme activities and an increase in global DNA methylation levels among treated workers compared to controls. These biochemical changes suggest that this compound not only affects immediate physiological functions but may also have long-term genetic implications .

- Human Erythrocyte Study : A study focused on the effects of this compound on human erythrocytes demonstrated that while low concentrations did not significantly alter AChE activity, higher concentrations led to substantial inhibition. This finding underscores the need for careful monitoring of exposure levels in agricultural workers who handle this compound regularly .

Q & A

Q. How can researchers ensure ethical reproducibility in studies involving this compound?

- Methodological Answer :

- Transparency : Publish raw chromatograms, mass spectra, and statistical code in supplementary materials.

- Reagent Documentation : Specify suppliers (e.g., Agilent Technologies for standards) and batch numbers.

- Ethical Compliance : Adhere to OECD animal welfare guidelines for toxicity testing. Disclose conflicts of interest related to pesticide manufacturers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.